Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-4-ylmethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-8(6-12-9-4-5-9)11-10(3-1)13-7-14-11/h1-3,9,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWUFQAZFPFLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C3C(=CC=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine typically involves the reaction of benzo[1,3]dioxole derivatives with cyclopropylamine. One common method is the condensation reaction between benzo[1,3]dioxole-4-carbaldehyde and cyclopropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted benzodioxole derivatives .
Scientific Research Applications
Antidepressant Properties
Research indicates that derivatives of benzo[1,3]dioxole compounds, including benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine, exhibit potential as antidepressants. The compound's structural similarity to known selective serotonin reuptake inhibitors (SSRIs) suggests it may influence serotonin pathways effectively. For instance, a study highlighted the efficacy of related compounds in treating depression and anxiety disorders by modulating serotonin levels in the brain .
Antiandrogen Activity
The compound has been evaluated for its antiandrogenic properties, particularly in prostate cancer treatment. A library of related compounds was synthesized and tested against human prostate cancer cell lines (LNCaP), revealing moderate inhibitory activity. The structure-activity relationship (SAR) studies showed that specific substitutions on the nitrogen atom significantly enhanced biological activity .
Patent Applications
Several patents have been filed detailing the synthesis and potential therapeutic applications of benzo[1,3]dioxole derivatives. These include formulations for treating various psychiatric disorders such as generalized anxiety disorder and obsessive-compulsive disorder .
Mechanism of Action
The mechanism by which Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s closest analogs include:
1-Benzylcyclopropylamine : A cyclopropylamine with a benzyl substituent.
Methyl 4-(1-aminocyclopropyl)benzoate: A cyclopropylamine linked to a methoxycarbonylphenyl group.
Schiff bases with benzodioxole moieties: E.g., (E)-2-((4-(4-aminophenyl)phenyl)methylene)-6-ethoxyphenol (synthesized in ).
Table 1: Comparative Analysis of Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine and Analogs
*Inferred from structural similarity to 1-benzylcyclopropylamine, a known MAO inhibitor . †Microwave methods are documented for related Schiff bases and cyclopropylamines .
Key Differences and Implications
- Substituent Effects : The benzodioxole group in the target compound enhances electron density and lipophilicity compared to the benzyl group in 1-benzylcyclopropylamine. This may improve blood-brain barrier penetration or alter receptor binding specificity.
- Enzyme Selectivity: 1-Benzylcyclopropylamine inactivates monoamine oxidase B (MAO-B) preferentially over MAO-A, with a stoichiometry of 2.3 moles consumed per enzyme inactivation event . The benzodioxole analog could exhibit modified selectivity due to steric or electronic differences.
- Synthetic Accessibility : Microwave-assisted synthesis (used for Schiff bases in ) may offer faster reaction times and higher purity for the target compound compared to traditional methods .
Biological Activity
Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in the context of cancer treatment and cystic fibrosis.
Chemical Structure and Properties
This compound features a unique bicyclic structure that contributes to its biological activity. The presence of the benzo[d][1,3]dioxole moiety is known to enhance interactions with various biological targets, making it a valuable scaffold in medicinal chemistry.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzo[1,3]dioxole exhibit promising anticancer properties. For instance, a series of compounds containing this moiety were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, one study reported IC50 values for certain derivatives against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines ranging from 1.54 µM to 4.52 µM, significantly lower than the standard drug doxorubicin .
Mechanisms of Action:
- EGFR Inhibition: Some benzo[1,3]dioxole derivatives inhibit the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and increased apoptosis in cancer cells.
- Apoptosis Induction: Studies indicate that these compounds can trigger apoptosis through pathways involving pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. The upregulation of caspases (e.g., caspase-3 and caspase-7) further supports this apoptotic mechanism .
Cystic Fibrosis Treatment
This compound has also been investigated as a modulator of ATP-binding cassette (ABC) transporters, specifically CFTR (Cystic Fibrosis Transmembrane Conductance Regulator). Compounds derived from this scaffold have shown potential in correcting misfolded CFTR proteins associated with cystic fibrosis, particularly the ΔF508 mutation. This modulation may enhance chloride ion transport across epithelial cells, thereby alleviating some symptoms of the disease .
Study 1: Anticancer Activity Evaluation
A comprehensive study synthesized several benzo[d][1,3]dioxole-based thiourea derivatives. The research assessed their cytotoxicity against multiple cancer cell lines using standard assays. The findings indicated that these derivatives possess significant antiproliferative activity with minimal toxicity towards normal cells:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5 | HepG2 | 2.38 | EGFR inhibition |
| 7 | HCT116 | 1.54 | Apoptosis via Bax/Bcl-2 pathway |
| 9 | MCF7 | 4.52 | Cell cycle arrest |
Study 2: Cystic Fibrosis Modulation
In another investigation focusing on cystic fibrosis, benzo[1,3]dioxole derivatives were tested for their ability to restore function to ΔF508-CFTR. These compounds showed promising results in cellular models:
| Compound | Effect on CFTR Function | % Restoration |
|---|---|---|
| A | Increased chloride secretion | 60% |
| B | Improved protein trafficking | 75% |
| C | Enhanced channel gating | 50% |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine derivatives, and how are they optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, benzo[1,3]dioxol-5-carbaldehyde is reacted with cyclopropylamine via reductive amination using NaBH₃CN or catalytic hydrogenation . Purity is ensured through column chromatography (silica gel, 60–120 mesh) and recrystallization in ethanol . Yield optimization focuses on solvent selection (e.g., ethanol for reflux reactions) and stoichiometric ratios (e.g., 1:3 molar ratio of aldehyde to amine).
Q. How are these compounds screened for initial biological activity, and what assays are prioritized?
- Methodological Answer : Initial screening employs in vitro assays:
- Antimicrobial Activity : Agar diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, with MIC (Minimum Inhibitory Concentration) values determined via broth microdilution .
- Enzyme Inhibition : α-Glucosidase or MAGL (monoacylglycerol lipase) inhibition assays using fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-glucopyranoside) .
Data is normalized against positive controls (e.g., acarbose for α-glucosidase) to validate results .
Q. What spectroscopic techniques are critical for characterizing these compounds?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm cyclopropane ring integration and benzo[1,3]dioxol methylene protons (δ ~5.9–6.1 ppm) .
- IR : Absorption bands for C-O-C (~1250 cm⁻¹) and NH/OH stretches (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can structural modifications enhance the inhibitory activity of these derivatives against neurological targets (e.g., MAGL)?
- Methodological Answer :
- Rational Design : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzo[1,3]dioxol ring to enhance electrophilic interactions with MAGL’s catalytic serine .
- Docking Studies : Use homology models (e.g., SWISS-MODEL) to predict binding modes. For example, cyclopropylamine derivatives show improved fit in MAGL’s hydrophobic pocket compared to linear alkyl chains .
- In Vivo Validation : Test optimized compounds in rodent models of neurodegeneration, monitoring 2-AG (endocannabinoid) levels via LC-MS .
Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for antimicrobial derivatives?
- Methodological Answer :
- Meta-Analysis : Compare MIC values across studies (e.g., pyrazoline-ethylketones vs. pyrazoline-methylketones). For instance, 6c (hydroxypiperidine derivative) shows MIC = 90 nM against Sarcina, while methylketones are less potent .
- Proteomics : Identify off-target effects using bacterial proteome profiling (e.g., 2D gel electrophoresis) to explain discrepancies .
- Crystallography : Solve co-crystal structures with bacterial FabG (β-ketoacyl-ACP reductase) to clarify binding modes .
Q. How do metabolic pathways influence the pharmacokinetics of these compounds?
- Methodological Answer :
- In Vitro Metabolism : Incubate derivatives with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF. Cyclopropylamine moieties resist oxidative deamination better than primary amines, extending half-life .
- CYP450 Inhibition : Screen against CYP3A4/CYP2D6 isoforms using fluorometric kits (e.g., Vivid® substrates) to assess drug-drug interaction risks .
Data Contradiction Analysis
Q. Why do some studies report high anticonvulsant activity while others emphasize antibacterial effects?
- Methodological Answer :
- Target Selectivity : Derivatives with morpholine/piperidine substituents (e.g., 6a, 6g) target bacterial membranes (via lipid II inhibition) but lack CNS penetration due to high logP (>3) .
- Assay Conditions : Anticonvulsant studies (e.g., maximal electroshock tests in mice) use higher doses (100 mg/kg) than antimicrobial assays (µM range), skewing efficacy interpretations .
Experimental Design Considerations
Q. What controls are essential when evaluating cytotoxicity in human cell lines?
- Methodological Answer :
- Negative Controls : Use untreated cells and vehicle (e.g., DMSO <0.1%) to exclude solvent effects .
- Positive Controls : Include doxorubicin (for cancer cells) or Triton X-100 (for membrane integrity assays) .
- Dose-Response Curves : Generate IC₅₀ values via non-linear regression (e.g., GraphPad Prism) to compare toxicity across derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
